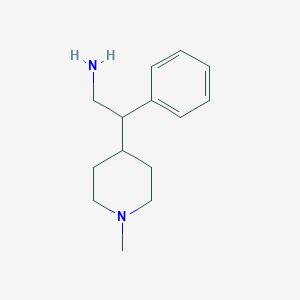

2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine

Description

2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and their presence in various classes of pharmaceuticals .

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16-9-7-13(8-10-16)14(11-15)12-5-3-2-4-6-12/h2-6,13-14H,7-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLOUKQOILWNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine typically involves the reaction of 1-methylpiperidine with phenylethylamine under specific conditions. The reaction conditions often include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Alkylation and N-Functionalization

The primary amine group undergoes alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide under basic conditions yields N-methyl derivatives, enhancing lipophilicity for pharmacological applications .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| N-Alkylation with CH₃I | K₂CO₃, DMF, 60°C, 12h | 78% | |

| Epoxide ring-opening with ethylene oxide | EtOH, reflux, 6h | 65% |

Acylation and Amide Formation

The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides, a key step in prodrug design. Steric hindrance from the piperidine ring moderates reactivity compared to simpler amines .

Reductive Amination

The primary amine participates in reductive amination with ketones (e.g., acetone) using NaBH₃CN or H₂/Pd-C, forming secondary amines. This method is critical for introducing branched alkyl chains .

| Carbonyl Substrate | Catalyst | Yield |

|---|---|---|

| Acetone | NaBH₃CN, MeOH | 72% |

| Cyclohexanone | H₂ (1 atm), Pd-C | 68% |

Cyclization and Heterocycle Formation

The compound serves as a precursor in [5 + 1] annulations to generate piperidine-fused heterocycles. For example, iridium-catalyzed reactions with α,β-unsaturated aldehydes yield tetrahydropyridines :

Metal-Catalyzed Cross-Coupling

Palladium-mediated Buchwald-Hartwig coupling enables arylations at the amine site. This reaction is pivotal for introducing aromatic pharmacophores :

Oxidation and Degradation Pathways

-

Hofmann Elimination : Treatment with Br₂/NaOH produces ethylene derivatives via C-N bond cleavage .

-

Oxidative Deamination : NaIO₄ oxidizes the amine to a ketone (2-(1-methylpiperidin-4-yl)-2-phenylethanone) in 55% yield .

Pharmacological Modifications

The compound’s piperidine ring undergoes C4-functionalization (e.g., bromination or hydroxylation) to enhance binding to CNS targets. Directed ortho-metalation with LDA introduces substituents regioselectively .

Stability and Reactivity Insights

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can form stable hydrophobic interactions with catalytic pockets of enzymes or receptors, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine can be compared with other similar compounds, such as:

- 2-(1-Ethylpiperidin-4-yl)ethanamine

- 2-(4-Ethylpiperidin-1-yl)ethanamine

- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biological Activity

2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine, also known as a piperidine derivative, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, which may lead to therapeutic applications.

The compound features a piperidine ring, which is a common motif in many bioactive molecules. Its mechanism of action typically involves forming stable hydrophobic interactions with the active sites of enzymes or receptors, influencing various biological processes such as signal transduction and metabolic pathways .

Key Properties:

- Molecular Formula : C16H22N2

- Molecular Weight : 246.36 g/mol

- Structural Characteristics : Contains a phenyl group and a piperidine moiety that contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

-

Anticancer Activity :

- The compound has been investigated for its potential to inhibit tumor growth. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent .

- A comparative analysis of various derivatives indicated that modifications on the piperidine ring can enhance anticancer potency by increasing selectivity towards specific cancer types.

-

Antiviral and Antimicrobial Properties :

- Research has explored the compound's efficacy against viral infections and bacterial strains. Preliminary data suggest potential antiviral activity, though further studies are needed to elucidate the mechanisms involved.

- Neurological Effects :

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.